UK-370106

Description

Properties

IUPAC Name |

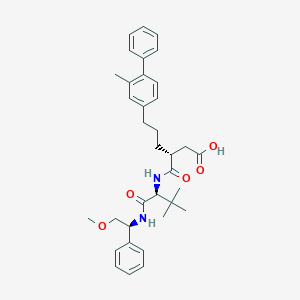

(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMABJUGSNPHMN-BHYWQNONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Roles of MMP-3 and MMP-12 in Cellular Homeostasis and Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biological functions of Matrix Metalloproteinase-3 (MMP-3 or stromelysin-1) and Matrix Metalloproteinase-12 (MMP-12 or macrophage elastase). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their enzymatic activities, substrate specificities, and their intricate involvement in both physiological and pathological processes. This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of relevant signaling pathways and experimental workflows.

Core Biological Functions of MMP-3 and MMP-12

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their activities are fundamental to numerous biological processes, ranging from embryonic development and tissue repair to their dysregulation in various diseases.[1][2]

MMP-3 (Stromelysin-1)

MMP-3 is a versatile enzyme with a broad substrate specificity, enabling it to degrade a wide array of ECM components.[3] It is a key player in tissue remodeling and is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, and cardiovascular conditions.[4][5][6]

Physiological Roles:

-

Extracellular Matrix Remodeling: MMP-3 degrades collagen types II, III, IV, IX, and X, proteoglycans, fibronectin, laminin, and elastin.[3] This broad activity is essential for normal tissue turnover and wound healing.

-

Activation of other MMPs: A critical function of MMP-3 is its ability to activate other pro-MMPs, including pro-MMP-1, pro-MMP-7, and pro-MMP-9, thereby initiating a cascade of ECM degradation.[3][4]

-

Cell Differentiation and Growth: It has been shown to promote axonal growth, cartilage ossification, and adipose differentiation.[4]

Pathological Roles:

-

Arthritis: In osteoarthritis and rheumatoid arthritis, MMP-3 contributes to the degradation of articular cartilage and joint destruction.[4][7] High levels of MMP-3 are often found in the synovial fluid of patients with these conditions.

-

Cancer: MMP-3 facilitates tumor invasion and metastasis by breaking down the ECM, which acts as a barrier to cancer cell migration.[4][8]

-

Cardiovascular Disease: MMP-3 is involved in the progression of atherosclerosis by degrading components of the fibrous cap of atherosclerotic plaques, potentially leading to plaque rupture.[6] It is also associated with aneurysm formation.[6]

-

Neuroinflammation: In the central nervous system, MMP-3 can contribute to neuroinflammation and axon damage.[4]

MMP-12 (Macrophage Elastase)

MMP-12 is primarily secreted by macrophages and is distinguished by its potent elastolytic activity.[9] It plays a significant role in conditions characterized by inflammation and tissue destruction, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[10][11][12]

Physiological Roles:

-

Tissue Remodeling and Repair: MMP-12 is involved in normal tissue remodeling processes, including wound healing.[1][13]

-

Immune Response: As a product of macrophages, MMP-12 plays a role in the innate immune response and the resolution of inflammation.[2]

Pathological Roles:

-

Chronic Obstructive Pulmonary Disease (COPD): MMP-12 is strongly implicated in the pathogenesis of emphysema, a major component of COPD.[10] Its elastolytic activity leads to the destruction of the elastic fibers in the lung parenchyma, resulting in the loss of lung elasticity.[1]

-

Atherosclerosis: MMP-12 contributes to the development of atherosclerosis and the instability of atherosclerotic plaques.[11][12]

-

Rheumatoid Arthritis: Macrophage-derived MMP-12 is involved in the joint destruction seen in rheumatoid arthritis.[7]

-

Ischemic Stroke: Following an ischemic stroke, MMP-12 expression increases and contributes to blood-brain barrier disruption, inflammation, and neuronal damage.[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the substrates and pathological associations of MMP-3 and MMP-12.

Table 1: Substrate Specificity of MMP-3 and MMP-12

| Enzyme | Primary Substrates | Other Substrates |

| MMP-3 | Proteoglycans, Fibronectin, Laminin, Gelatin, Casein | Collagen types II, III, IV, V, IX, X, Elastin, Pro-MMP-1, Pro-MMP-7, Pro-MMP-8, Pro-MMP-9, Pro-MMP-13 |

| MMP-12 | Elastin | Type IV collagen, Fibronectin, Laminin, Vitronectin, Gelatin, Casein, α1-antitrypsin |

Table 2: Pathological Conditions Associated with Elevated MMP-3 and MMP-12 Levels

| Enzyme | Associated Pathologies | Key Pathogenic Roles |

| MMP-3 | Osteoarthritis, Rheumatoid Arthritis, Cancer (Tumor invasion and metastasis), Atherosclerosis, Neuroinflammatory diseases | Cartilage degradation, ECM breakdown facilitating cell migration, Plaque destabilization, Axonal damage |

| MMP-12 | Chronic Obstructive Pulmonary Disease (COPD), Atherosclerosis, Rheumatoid Arthritis, Ischemic Stroke, Aneurysm formation | Destruction of lung elastin, Plaque instability, Joint destruction, Blood-brain barrier disruption, Degradation of arterial elastin |

Experimental Protocols

Accurate assessment of MMP activity is crucial for understanding their biological roles and for the development of targeted therapies. The following sections detail common experimental protocols for measuring the activity of MMP-3 and MMP-12.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases, such as MMP-2 and MMP-9, but can be adapted for other MMPs by using different substrates co-polymerized in the gel.[15]

Principle: This method involves the separation of proteins by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature and digest the substrate. The gel is then stained with Coomassie Brilliant Blue, and areas of enzymatic activity appear as clear bands against a blue background.[16]

Detailed Methodology:

-

Sample Preparation: Conditioned cell culture media, tissue homogenates, or other biological fluids are collected.[17] Samples should not be boiled or exposed to reducing agents to preserve enzyme activity.[16] A non-reducing sample buffer is added.

-

Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel (typically 7.5-10%) co-polymerized with 0.1% gelatin.[18] Electrophoresis is carried out at 4°C.

-

Renaturation and Development:

-

Following electrophoresis, the gel is washed twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS and allow the MMPs to renature.[16]

-

The gel is then incubated overnight (16-18 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) to allow for substrate digestion.[16]

-

-

Staining and Visualization:

-

The gel is stained for 30-60 minutes with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid.[15]

-

The gel is then destained with a solution of 40% methanol and 10% acetic acid until clear bands of gelatinolysis are visible against a dark blue background.[15]

-

In Situ Zymography

In situ zymography allows for the localization of MMP activity within tissue sections or cell cultures.[19][20]

Principle: This technique utilizes a fluorescently quenched substrate that becomes fluorescent upon cleavage by MMPs. When this substrate is applied to tissue sections or cells, areas of MMP activity can be visualized by fluorescence microscopy.[19]

Detailed Methodology:

-

Sample Preparation: Fresh frozen tissue sections are prepared and mounted on glass slides. For cell cultures, cells are grown on glass-bottom dishes or coverslips.[21]

-

Substrate Application: A solution containing a fluorescently quenched substrate (e.g., DQ-gelatin) is overlaid onto the tissue section or added to the cell culture medium.[21]

-

Incubation: The samples are incubated at 37°C in a humidified chamber for a period ranging from a few hours to overnight, allowing the MMPs present in the sample to cleave the substrate.

-

Visualization: The localization of MMP activity is visualized as areas of fluorescence using a fluorescence microscope.[19] The intensity of the fluorescence is proportional to the level of MMP activity.[21]

Fluorometric Activity Assays

Fluorometric assays provide a quantitative measure of MMP activity in a high-throughput format.

Principle: These assays employ a specific fluorogenic peptide substrate that is cleaved by the MMP of interest. The cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time.

Detailed Methodology:

-

Sample and Reagent Preparation: Purified MMPs, cell lysates, or conditioned media are prepared. A specific fluorogenic substrate for the MMP of interest is reconstituted in an appropriate assay buffer.

-

Assay Procedure:

-

The sample containing the MMP is added to the wells of a microplate.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C.

-

-

Data Acquisition: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence microplate reader. Readings can be taken at multiple time points (kinetic assay) or at a single endpoint.

-

Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time, which is proportional to the MMP activity in the sample. A standard curve using a known concentration of active MMP can be used for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-3 and MMP-12, as well as a typical experimental workflow for their analysis.

Signaling Pathway: Pro-inflammatory Cytokine-Induced MMP-3 Expression

Caption: Pro-inflammatory cytokine signaling cascade leading to MMP-3 expression and activity.

Signaling Pathway: Macrophage Activation and MMP-12 Secretion

References

- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]

- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. MMP3 - Wikipedia [en.wikipedia.org]

- 4. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. betalifesci.com [betalifesci.com]

- 6. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 9. sinobiological.com [sinobiological.com]

- 10. publications.ersnet.org [publications.ersnet.org]

- 11. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking | PLOS One [journals.plos.org]

- 12. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Emerging Role of MMP12 in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. svn.bmj.com [svn.bmj.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]

- 17. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. med.upenn.edu [med.upenn.edu]

- 19. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

The Role of Stromelysin-1 (MMP-3) in Tissue Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is a pivotal enzyme in the dynamic process of tissue remodeling. Its broad substrate specificity and ability to activate other MMPs place it at the heart of both physiological and pathological tissue alterations. This technical guide provides an in-depth exploration of the multifaceted roles of stromelysin-1, detailing its enzymatic functions, involvement in critical signaling pathways, and its implications in wound healing, arthritis, and cancer. This document offers researchers and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key molecular pathways to facilitate a deeper understanding of stromelysin-1 and its potential as a therapeutic target.

Introduction to Stromelysin-1 (MMP-3)

Stromelysin-1 is a member of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Synthesized as an inactive zymogen (pro-MMP-3), it requires proteolytic cleavage for activation. Once active, stromelysin-1 exhibits a broad substrate profile, degrading a variety of ECM proteins including proteoglycans, fibronectin, laminin, and several collagen types (III, IV, IX, and X).[2] A key function of stromelysin-1 is its ability to activate other MMPs, such as pro-collagenases (MMP-1, MMP-8, MMP-13) and pro-gelatinase B (MMP-9), thereby initiating a cascade of ECM degradation.[3] This central role makes stromelysin-1 a critical regulator of tissue remodeling in diverse physiological and pathological processes.

Quantitative Data on Stromelysin-1

Kinetic Parameters

The enzymatic efficiency of stromelysin-1 varies depending on the substrate. The following table summarizes key kinetic parameters for human stromelysin-1 with various substrates.

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Fluorogenic Peptide (fTHP-3) | 61.2 | 0.080 | 1.3 x 103 | [4] |

| Substance P | - | - | 1790 | [5] |

| Single-Stranded Peptide (fSSP-3) | - | - | - | [4] |

Expression Levels in Disease States

Stromelysin-1 expression is significantly altered in various diseases characterized by active tissue remodeling.

| Disease State | Tissue/Fluid | MMP-3 Concentration/Expression | Reference(s) |

| Rheumatoid Arthritis (RA) | Synovial Fluid | 40.1 ± 26 µg/mL | |

| Osteoarthritis (OA) | Synovial Fluid | 8.5 ± 15 µg/mL | [5] |

| Rheumatoid Arthritis (RA) | Serum | Significantly higher than in OA | |

| Abdominal Aortic Aneurysm (AAA) | Aortic Wall | ~40-fold increase in mRNA expression compared to AOD | [6] |

| Gastrointestinal Ulcers | Granulation Tissue | Abundantly expressed | [1] |

| Wound Healing (Rat Skin) | Wound Tissue | Expression peaks around day 5 post-incision | [7] |

Signaling Pathways Involving Stromelysin-1

Stromelysin-1 is intricately involved in complex signaling networks that regulate its expression and are, in turn, influenced by its activity.

Regulation of Stromelysin-1 Expression

The expression of the MMP-3 gene is tightly regulated by various signaling pathways, often initiated by inflammatory cytokines and growth factors.

Caption: Regulation of Stromelysin-1 expression by signaling pathways.

Stromelysin-1 and the Wnt/β-catenin Pathway

Stromelysin-1 is both a downstream target and an upstream regulator of the Wnt/β-catenin signaling pathway, creating a complex feedback loop.

Caption: Stromelysin-1 interaction with the Wnt/β-catenin pathway.

Stromelysin-1 and E-cadherin Cleavage

Stromelysin-1 can directly cleave E-cadherin, a key cell adhesion molecule, leading to the disruption of cell-cell junctions and promoting cell migration and invasion.[8][9][10]

Caption: Stromelysin-1 mediated cleavage of E-cadherin.

Experimental Protocols

Casein Zymography for Stromelysin-1 Activity

This protocol allows for the detection of active stromelysin-1 in biological samples.

Materials:

-

10% SDS-PAGE gels containing 1 mg/mL casein

-

Sample buffer (non-reducing)

-

Electrophoresis running buffer

-

Renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O)

-

Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Prepare samples in non-reducing sample buffer. Do not heat the samples.

-

Load samples onto the casein-containing SDS-PAGE gel. Include a molecular weight marker and a positive control (recombinant active MMP-3).

-

Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom.

-

After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturation buffer with gentle agitation at room temperature to remove SDS.

-

Incubate the gel in development buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of casein degradation by stromelysin-1.

Caption: Experimental workflow for casein zymography.

Fluorogenic Peptide Substrate Assay for Stromelysin-1 Activity

This is a quantitative method to measure the enzymatic activity of stromelysin-1.

Materials:

-

Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Recombinant active human stromelysin-1 (for standard curve)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a standard curve using known concentrations of active stromelysin-1.

-

Activate latent stromelysin-1 in samples by incubating with p-aminophenylmercuric acetate (B1210297) (APMA) if necessary, followed by inactivation of APMA.

-

Add samples and standards to the wells of the 96-well plate.

-

Prepare the fluorogenic substrate solution in assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time at 37°C.

-

Calculate the rate of substrate cleavage (change in fluorescence per unit time).

-

Determine the concentration of active stromelysin-1 in the samples by comparing their cleavage rates to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Stromelysin-1 Quantification

This protocol quantifies the total amount of stromelysin-1 (both pro- and active forms) in a sample.

Materials:

-

MMP-3 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffers)

-

96-well microplate pre-coated with capture antibody

-

Recombinant human stromelysin-1 standard

-

Sample diluent

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare a standard curve with the recombinant stromelysin-1 standard according to the kit instructions.

-

Dilute samples in the provided sample diluent.

-

Add standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the plate and add streptavidin-HRP conjugate, then incubate.

-

Wash the plate and add the substrate solution. Incubate in the dark to allow color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of stromelysin-1 in the samples by interpolating from the standard curve.

Conclusion

Stromelysin-1 is a master regulator of tissue remodeling, with profound implications for health and disease. Its intricate involvement in ECM degradation, activation of other proteases, and modulation of key signaling pathways underscores its significance as a therapeutic target. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and clinicians with the necessary tools to further investigate the complex biology of stromelysin-1 and to accelerate the development of novel therapeutic strategies for a range of pathologies driven by aberrant tissue remodeling.

References

- 1. Enhanced expression of matrilysin, collagenase, and stromelysin-1 in gastrointestinal ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired Wound Contraction in Stromelysin-1–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stromelysin-1 (MMP-3)-independent gelatinase expression and activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of stromelysin and collagenase in synovial fluid from patients with rheumatoid arthritis and posttraumatic knee injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of stromelysin in synovial fluid and serum from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expression of Matrix Metalloproteinases during Rat Skin Wound Healing: Evidence that Membrane Type-1 Matrix Metalloproteinase Is a Stromal Activator of Pro-Gelatinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase Stromelysin-1 Triggers a Cascade of Molecular Alterations That Leads to Stable Epithelial-to-Mesenchymal Conversion and a Premalignant Phenotype in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Matrix metalloproteinase stromelysin-1 triggers a cascade of molecular alterations that leads to stable epithelial-to-mesenchymal conversion and a premalignant phenotype in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

The Selective MMP-3 and MMP-12 Inhibitor UK-370106: A Technical Guide to its Effects on Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The degradation and remodeling of the ECM are critical processes in various physiological and pathological conditions, including wound healing, inflammation, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the breakdown of ECM components. Among these, MMP-3 (Stromelysin-1) and MMP-12 (Macrophage Elastase) are key enzymes involved in the degradation of a broad range of ECM substrates.

UK-370106 has emerged as a potent and highly selective inhibitor of both MMP-3 and MMP-12. This technical guide provides an in-depth overview of the effects of this compound on extracellular matrix degradation, compiling quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Inhibitory Activity of this compound

The efficacy of this compound as an MMP inhibitor is demonstrated by its low half-maximal inhibitory concentrations (IC50). The following tables summarize the quantitative data on the inhibitory activity of this compound against various MMPs and its effect on the cleavage of specific ECM components.

Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Matrix Metalloproteinases

| MMP Target | IC50 |

| MMP-3 | 23 nM[1] |

| MMP-12 | 42 nM[1] |

| MMP-8 | 1.75 µM[1] |

| MMP-13 | 2.3 µM[1] |

| MMP-7 | 5.8 µM[1] |

| MMP-9 | 30.4 µM[1] |

| MMP-2 | 34.2 µM[1] |

| MMP-14 | 66.9 µM[1] |

| MMP-1 | >1200-fold less potent than vs MMP-3[1] |

Table 2: Inhibitory Effect of this compound on the Degradation of Extracellular Matrix Components

| Substrate | Degrading Enzyme(s) | IC50 of this compound |

| [³H]-Fibronectin | MMP-3 | 320 nM[1] |

| [³H]-Gelatin | MMP-2, MMP-9 | No inhibition up to 100 µM[1] |

Signaling Pathways in Extracellular Matrix Degradation and the Role of this compound

The expression of MMP-3 and MMP-12 is regulated by complex intracellular signaling cascades, often initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines activate downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (encompassing ERK, JNK, and p38), leading to the transcription of MMP genes.

While there is currently no direct evidence to suggest that this compound modulates these upstream signaling pathways, its potent inhibitory action on the enzymatic activity of MMP-3 and MMP-12 effectively blocks the final step in the ECM degradation cascade that is mediated by these specific proteases.

Caption: Signaling pathways leading to MMP-3/12 expression and ECM degradation, and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of this compound on extracellular matrix degradation.

MMP Activity Assay (Fluorometric Method)

This assay is used to determine the inhibitory potency (IC50) of this compound against specific MMPs.

Materials:

-

Recombinant human MMP-3 or MMP-12

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for determining the IC50 of this compound using a fluorometric MMP activity assay.

Fibronectin Cleavage Assay

This assay directly measures the ability of this compound to inhibit the degradation of a key ECM component, fibronectin, by MMP-3.

Materials:

-

[³H]-labeled fibronectin

-

Recombinant human MMP-3

-

This compound stock solution (in DMSO)

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Prepare various concentrations of this compound.

-

In microcentrifuge tubes, combine the [³H]-fibronectin, MMP-3, and either this compound or vehicle control.

-

Incubate the reaction mixtures at 37°C for a specified period (e.g., 4-18 hours).

-

Stop the reaction by precipitating the undigested fibronectin with TCA on ice.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant (containing the smaller, soluble [³H]-labeled fragments) to scintillation vials.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of fibronectin cleavage for each this compound concentration and determine the IC50.

Keratinocyte Migration (Scratch) Assay

This assay assesses the effect of this compound on the migratory capacity of keratinocytes, a crucial process in wound re-epithelialization.

Materials:

-

Human keratinocytes

-

Appropriate cell culture medium and supplements

-

Collagen-coated cell culture plates or dishes

-

This compound stock solution

-

Pipette tip or cell scraper

-

Microscope with imaging capabilities

Procedure:

-

Seed keratinocytes on collagen-coated plates and grow them to a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Image the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

Measure the width or area of the scratch at each time point.

-

Calculate the rate of cell migration (wound closure) for each condition to determine the effect of this compound.

Conclusion

This compound is a highly potent and selective dual inhibitor of MMP-3 and MMP-12. Its ability to effectively block the degradation of key extracellular matrix components, such as fibronectin, highlights its potential as a therapeutic agent in conditions characterized by excessive ECM turnover. The provided experimental protocols offer a framework for researchers to further investigate the biological activities of this compound and similar compounds. While its primary mechanism of action is the direct inhibition of enzyme activity, further research is warranted to explore any potential effects on the upstream signaling pathways that regulate MMP expression. This comprehensive understanding will be crucial for the continued development and application of this compound in relevant disease models.

References

UK-370106: A Selective MMP-3/MMP-12 Inhibitor for the Potential Treatment of Chronic Dermal Ulcers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UK-370106 is a potent and highly selective dual inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-12 (MMP-12, macrophage elastase).[1] This technical guide details the core preclinical data, potential therapeutic applications, and experimental methodologies related to this compound. The primary focus of this document is its development as a topical agent for the treatment of chronic dermal ulcers, a condition characterized by excessive proteolytic activity that impairs wound healing.[1][2] Quantitative data on its inhibitory activity and selectivity are presented, along with detailed protocols for key in vitro and ex vivo experiments. Furthermore, this guide provides visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Chronic dermal ulcers, such as venous and diabetic foot ulcers, represent a significant and growing unmet medical need, leading to considerable patient morbidity and healthcare expenditure. A key pathological feature of these non-healing wounds is an imbalanced and excessive level of proteolytic enzymes, particularly matrix metalloproteinases (MMPs), in the wound environment.[2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. While essential for normal tissue remodeling and wound healing, their overexpression, particularly of MMP-3, in chronic wounds leads to the breakdown of newly formed granulation tissue and destruction of essential growth factors, thus preventing wound closure.[2]

This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for MMP-3 and MMP-12.[1] By selectively inhibiting these key MMPs, this compound aims to restore the balance of the wound microenvironment, protect the ECM from degradation, and promote the natural healing cascade. This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound.

Mechanism of Action

This compound functions as a competitive inhibitor of MMP-3 and MMP-12. The proposed mechanism of action in promoting the healing of chronic dermal ulcers is the restoration of the protease-antiprotease balance in the wound bed. Elevated levels of MMP-3 in chronic wound fluid contribute to excessive degradation of the ECM, including fibronectin, which is critical for cell adhesion, migration, and proliferation. By inhibiting MMP-3, this compound is expected to prevent this degradation, thereby preserving the structural integrity of the ECM and allowing for effective cell migration and tissue regeneration.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized against a panel of MMPs. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

| MMP Target | IC50 (nM) |

| MMP-3 | 23 |

| MMP-12 | 42 |

| MMP-8 | 1750 |

| MMP-13 | 2300 |

| MMP-7 | 5800 |

| MMP-9 | 30400 |

| MMP-2 | 34200 |

| MMP-14 | 66900 |

Data sourced from multiple references.[1]

Table 2: Inhibitory Activity of this compound on Substrate Cleavage

| Substrate | Enzyme | IC50 (nM) |

| [³H]-Fibronectin | MMP-3 | 320 |

| [³H]-Gelatin | MMP-2 / MMP-9 | >100,000 |

Data sourced from multiple references.[1]

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Species | Administration Route | Tissue | Half-life (t½) |

| Rat | Intravenous (2 mg/kg) | Plasma | 23 minutes |

| Rabbit | Topical (dermal wound) | Dermal Tissue | ~3 days |

Data sourced from multiple references.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human MMPs.

Materials:

-

Recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)

-

Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Activate the pro-MMPs according to the manufacturer's instructions (e.g., using APMA).

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the various concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for 30 minutes.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence (e.g., λex = 328 nm, λem = 393 nm) over time at 37°C using a microplate reader.

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Fibronectin Cleavage Assay

Objective: To assess the ability of this compound to inhibit MMP-3 mediated cleavage of fibronectin.

Materials:

-

Human plasma fibronectin

-

Activated recombinant human MMP-3

-

This compound

-

Incubation Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-fibronectin antibody

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Incubate a fixed concentration of human plasma fibronectin with activated MMP-3 in the incubation buffer at 37°C.

-

In parallel incubations, include varying concentrations of this compound. A control reaction with no inhibitor should also be included.

-

At various time points (e.g., 0, 1, 4, 24 hours), stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the protein fragments by SDS-PAGE.

-

Visualize the fibronectin fragments by either Coomassie/silver staining or by Western blotting using an anti-fibronectin antibody.

-

Analyze the reduction in the intact fibronectin band and the appearance of cleavage products in the presence of this compound compared to the no-inhibitor control.

In Vitro Keratinocyte Migration (Scratch) Assay

Objective: To evaluate the effect of this compound on keratinocyte migration, a key process in wound re-epithelialization.

Materials:

-

Human epidermal keratinocytes (HEKs)

-

Keratinocyte growth medium

-

Collagen-coated culture plates

-

This compound

-

Pipette tips (e.g., p200) for creating the scratch

-

Microscope with live-cell imaging capabilities

Procedure:

-

Culture HEKs on collagen-coated plates until a confluent monolayer is formed.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Gently wash the wells with media to remove detached cells.

-

Add fresh media containing different concentrations of this compound. A vehicle control should be included.

-

Place the plate in a microscope with a live-cell imaging system and acquire images of the scratch at regular intervals (e.g., every 2 hours) for 24-48 hours.

-

Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software.

-

Compare the migration rates between the this compound-treated and control groups.

Ex Vivo Chronic Dermal Ulcer Model

Objective: To assess the efficacy of topically applied this compound in a model that mimics the environment of a chronic wound.

Materials:

-

Full-thickness human or porcine skin explants

-

Culture medium

-

Biopsy punch (e.g., 6-8 mm)

-

This compound formulated for topical application (e.g., in a hydrogel)

-

Chronic wound fluid (optional, can be collected from patients or simulated)

-

Reagents for tissue homogenization and MMP activity assays (e.g., ELISA, zymography)

Procedure:

-

Obtain full-thickness skin explants and culture them at the air-liquid interface.

-

Create full-thickness wounds in the center of each explant using a biopsy punch.

-

To mimic a chronic wound environment, the explants can be treated with chronic wound fluid or pro-inflammatory cytokines to upregulate MMP expression.

-

Topically apply the this compound formulation to the wound bed daily for a set period (e.g., 6 days). A vehicle control formulation should be applied to a separate set of explants.

-

At the end of the treatment period, harvest the wound tissue.

-

Homogenize the tissue and measure the levels and activity of MMP-3 using techniques such as ELISA or gelatin zymography.

-

Compare the MMP-3 activity in the this compound-treated wounds to the control wounds.

Visualizations

Signaling Pathways

Caption: Role of MMP-3 in wound healing and the inhibitory action of this compound.

Experimental Workflows

Caption: Workflow for the ex vivo chronic dermal ulcer model.

Conclusion

This compound is a potent and selective inhibitor of MMP-3 and MMP-12 with a clear mechanism of action relevant to the pathology of chronic dermal ulcers. Preclinical in vitro and ex vivo data support its potential as a topical therapeutic agent to promote wound healing by rebalancing the proteolytic environment of the wound bed. The detailed experimental protocols and visualizations provided in this guide are intended to aid researchers and drug development professionals in further exploring the therapeutic applications of this compound and similar MMP inhibitors. While no clinical trials are currently active, the strong preclinical data package suggests that this compound is a viable candidate for clinical development.[1]

References

Investigating the Role of MMP-12 in Emphysema with the Selective Inhibitor UK-370106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emphysema, a primary component of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver of this pathology is the dysregulation of extracellular matrix turnover, with matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, emerging as a critical therapeutic target. This technical guide provides an in-depth overview of the role of MMP-12 in the pathogenesis of emphysema and explores the potential of UK-370106, a potent and selective dual inhibitor of MMP-12 and MMP-3, as an investigational therapeutic agent. This document details the underlying signaling pathways, comprehensive experimental protocols for preclinical evaluation, and a summary of the available quantitative data to facilitate further research and drug development in this area.

The Critical Role of MMP-12 in Emphysema Pathogenesis

Matrix metalloproteinase-12 (MMP-12) is a zinc-dependent endopeptidase predominantly secreted by activated macrophages in the lungs. In the context of emphysema, its expression is significantly upregulated in response to cigarette smoke and other environmental insults.[1] MMP-12 plays a multifaceted role in driving the destructive and inflammatory processes characteristic of emphysema.

1.1. Elastin (B1584352) Degradation and Alveolar Destruction

The primary pathogenic function of MMP-12 in emphysema is its potent elastolytic activity.[2][3] MMP-12 degrades elastin, a critical component of the extracellular matrix (ECM) responsible for the elastic recoil of the lungs.[2][3] This enzymatic degradation of alveolar elastin leads to the loss of structural integrity, enlargement of airspaces, and the characteristic pathological changes of emphysema.[2][3]

1.2. Pro-inflammatory Signaling and Macrophage Recruitment

Beyond its direct effects on the ECM, MMP-12 actively perpetuates the inflammatory cascade in the lungs. The degradation of elastin by MMP-12 generates elastin fragments, which are themselves potent chemoattractants for monocytes.[4][5][6][7] This creates a positive feedback loop, recruiting more macrophages to the site of injury and amplifying the inflammatory response.

Furthermore, MMP-12 can cleave and activate pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8] The release of active TNF-α further promotes inflammation and can induce the expression of other MMPs. This signaling is often mediated through the activation of the NF-κB pathway, a central regulator of inflammation.[2][9][10]

1.3. Interaction with the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for tissue repair and homeostasis, is also modulated by MMP-12 activity. Loss of integrin-mediated activation of latent TGF-β has been shown to increase MMP-12 expression by macrophages, leading to emphysema.[11][12] This highlights a complex regulatory network where impaired tissue repair mechanisms can inadvertently promote the destructive activity of MMP-12.

This compound: A Potent and Selective MMP-12 Inhibitor

This compound is a synthetic, potent, and highly selective inhibitor of both MMP-12 and MMP-3. Its high affinity and selectivity for these specific MMPs make it a valuable tool for investigating their roles in disease and a potential therapeutic candidate.

Quantitative Data: In Vitro Inhibitory Activity of this compound

The following table summarizes the inhibitory potency of this compound against a panel of matrix metalloproteinases.

| MMP Target | IC50 (nM) | Selectivity vs. MMP-12 | Reference |

| MMP-12 | 42 | - | [13] |

| MMP-3 | 23 | 0.55x | [13] |

| MMP-8 | 1750 | >41x | [13] |

| MMP-13 | 2300 | >54x | [13] |

| MMP-7 | 5800 | >138x | [13] |

| MMP-9 | 30400 | >723x | [13] |

| MMP-2 | 34200 | >814x | [13] |

| MMP-14 | 66900 | >1592x | [13] |

| MMP-1 | >100000 | >2380x | [13] |

Note: While this compound also potently inhibits MMP-3, the role of MMP-3 in emphysema is less established than that of MMP-12. Some studies suggest its involvement in ECM remodeling.

Preclinical Investigation of MMP-12 Inhibitors in Emphysema: Experimental Protocols

Standardized and reproducible animal models are essential for evaluating the therapeutic potential of MMP-12 inhibitors like this compound. The following sections detail common experimental protocols.

Cigarette Smoke-Induced Emphysema Model in Mice

This model closely mimics the primary cause of human emphysema and is considered a gold standard for preclinical studies.

3.1.1. Experimental Workflow

References

- 1. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]

- 2. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinases in emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elastin fragments drive disease progression in a murine model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elastin fragments drive disease progression in a murine model of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elastin fragments are pro‐inflammatory in the progression of emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Elastin fragments drive disease progression in a murine model of emphysema [jci.org]

- 8. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]

- 9. Possible involvements of nuclear factor-kappa B and activator protein-1 in the tumor necrosis factor-alpha-induced upregulation of matrix metalloproteinase-12 in human alveolar epithelial A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Loss of integrin αvβ6-mediated TGF-β activation causes Mmp12-dependent emphysema | Semantic Scholar [semanticscholar.org]

- 12. Loss of integrin alpha(v)beta6-mediated TGF-beta activation causes Mmp12-dependent emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

UK-370106: A Potent MMP Inhibitor for Advancing Wound Healing Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UK-370106 is a potent and highly selective inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[1][2][3] Its high specificity makes it a valuable tool for dissecting the complex roles of these specific proteases in the wound healing cascade. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, relevant experimental protocols, and the underlying signaling pathways, to facilitate its use in wound healing research.

Core Compound Data: this compound

| Property | Value | Source |

| Molecular Formula | C35H44N2O5 | [3] |

| Molecular Weight | 572.73 g/mol | [3] |

| CAS Number | 230961-21-4 | [3] |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [3] |

Quantitative Data: Inhibitory Activity of this compound

This compound demonstrates significant potency and selectivity for MMP-3 and MMP-12, with substantially weaker activity against other MMPs.[1][2][3] This selectivity is crucial for isolating the effects of MMP-3 and MMP-12 inhibition in wound healing studies.

| Target | IC50 | Source |

| MMP-3 | 23 nM | [1][2] |

| MMP-12 | 42 nM | [1][2] |

| MMP-8 | 1.75 µM | [2][3] |

| MMP-13 | 2.3 µM | [2][3] |

| MMP-7 | 5.8 µM | [2] |

| MMP-9 | 30.4 µM | [2][3] |

| MMP-2 | 34.2 µM | [2][3] |

| MMP-14 | 66.9 µM | [2][3] |

| MMP-1 | >1200-fold less potent than vs MMP-3 | [1][2] |

Functional Inhibition:

| Assay | Target | IC50 | Source |

| [3H]-fibronectin cleavage | MMP-3 | 320 nM | [1][2] |

| [3H]-gelatin cleavage | MMP-2 or MMP-9 | >100 µM | [2] |

Signaling Pathways in Wound Healing: The Role of this compound

MMPs are key regulators of the extracellular matrix (ECM) remodeling that is essential for all phases of wound healing. Dysregulation of MMP activity, particularly elevated levels of MMP-3, is associated with chronic, non-healing wounds.[4][5] this compound, by selectively inhibiting MMP-3, can modulate the wound microenvironment. This inhibition is thought to impact downstream signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of inflammation and cellular processes in wound repair.[1][3][6]

Experimental Protocols

In Vitro Scratch Assay for Keratinocyte Migration

The scratch assay is a fundamental in vitro method to study collective cell migration, mimicking the process of wound closure.[7][8][9]

Methodology:

-

Cell Seeding: Plate human epidermal keratinocytes in a 24-well plate at a density that allows them to reach 90-100% confluence within 24-48 hours.[9]

-

Starvation: Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle and minimize proliferation as a confounding factor.[10]

-

Scratching: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a phase-contrast microscope.

-

Analysis: Quantify the rate of wound closure by measuring the change in the width or area of the scratch over time using image analysis software.

In Vivo Full-Thickness Excisional Wound Model

In vivo models are crucial for evaluating the efficacy of potential wound healing therapies in a complex biological system.[8][11]

Methodology:

-

Animal Model: Utilize a suitable animal model, such as mice or rats.

-

Anesthesia and Hair Removal: Anesthetize the animal and shave the dorsal surface.

-

Wound Creation: Create one or more full-thickness excisional wounds of a standardized size (e.g., 6-8 mm diameter) on the dorsum using a biopsy punch.

-

Topical Treatment: Apply a formulation containing this compound or a vehicle control directly to the wound bed. Application frequency will depend on the study design.

-

Dressing: Cover the wound with a semi-occlusive dressing to protect the wound and maintain a moist environment.

-

Wound Closure Monitoring: Photograph the wounds at regular intervals and measure the wound area to determine the rate of wound closure.

-

Tissue Harvesting: At predetermined time points, euthanize the animals and harvest the wound tissue.

-

Analysis:

-

Histology: Process the tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

-

Immunohistochemistry/Immunofluorescence: Stain for specific markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and inflammation.

-

Biochemical Assays: Homogenize a portion of the tissue to measure cytokine levels (e.g., via ELISA) or MMP activity (e.g., via zymography).

-

Conclusion

This compound is a powerful research tool for investigating the specific roles of MMP-3 and MMP-12 in the intricate process of wound healing. Its high selectivity allows for targeted studies to elucidate the mechanisms by which these proteases influence inflammation, cell behavior, and tissue remodeling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust studies aimed at advancing our understanding of wound repair and developing novel therapeutic strategies.

References

- 1. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modification of Collagen by 3-Deoxyglucosone Alters Wound Healing through Differential Regulation of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. woundsinternational.com [woundsinternational.com]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mdpi.com [mdpi.com]

- 8. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]

- 10. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]

UK-370106: A Technical Guide to Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). The information is compiled from various sources to support further research and development efforts.

Core Compound Profile

This compound is a peptidomimetic inhibitor with high selectivity for MMP-3 and MMP-12.[1][2][3][4] Its development was aimed at the topical treatment of chronic dermal ulcers, where excessive MMP activity contributes to the degradation of the extracellular matrix and impairs wound healing.[1]

Quantitative In Vitro Data

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases

| Target MMP | IC50 | Fold Selectivity vs. MMP-3 |

| MMP-3 | 23 nM | - |

| MMP-12 | 42 nM | ~2-fold |

| MMP-8 | 1.75 µM | ~76-fold |

| MMP-13 | 2.3 µM | ~100-fold |

| MMP-7 | 5.8 µM | ~252-fold |

| MMP-9 | 30.4 µM | >1200-fold |

| MMP-2 | 34.2 µM | >1200-fold |

| MMP-14 | 66.9 µM | >1200-fold |

| MMP-1 | Not explicitly quantified | >1200-fold |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Inhibition and Cellular Assays

| Assay | Target | IC50 / Effect |

| [3H]-Fibronectin Cleavage | MMP-3 | 320 nM |

| [3H]-Gelatin Cleavage | MMP-2 and MMP-9 | > 100 µM (inactive) |

| Keratinocyte Migration | - | Little to no effect at MMP-3 selective concentrations |

| Cytotoxicity/Proliferation | Fibroblasts, Keratinocytes, Endothelial Cells | No effect up to 50-100 µM |

Data compiled from multiple sources.[1][2][3]

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rat and rabbit models, revealing key differences between systemic and topical administration.

Table 3: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Tissue | Half-life (t1/2) |

| Rat | Intravenous (IV) | 2 mg/kg | Plasma | 23 minutes |

| Rabbit | Topical (dermal wound) | Not specified | Dermal Tissue | ~3 days |

Data compiled from multiple sources.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-3 and MMP-12. These enzymes play a crucial role in the degradation of extracellular matrix (ECM) components. In chronic wounds, overexpression of MMP-3 can lead to excessive breakdown of proteins like fibronectin, thus hindering the healing process. By selectively inhibiting MMP-3, this compound aims to restore the balance of ECM degradation and deposition, thereby promoting wound closure.

Caption: Mechanism of action of this compound in inhibiting MMP-3 mediated ECM degradation.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original researchers, this section outlines the general methodologies employed in the preclinical evaluation of this compound based on available information.

In Vitro MMP Inhibition Assays

A standard fluorogenic substrate assay is typically used to determine the IC50 values for MMPs.

Caption: General workflow for determining MMP inhibition using a fluorogenic substrate assay.

Methodology Outline:

-

Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions.

-

Inhibitor Preparation: A dilution series of this compound is prepared in an appropriate assay buffer.

-

Incubation: The activated MMP enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for inhibitor binding.

-

Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

-

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Fibronectin and Gelatin Cleavage Assays

These assays confirm the functional inhibition of ECM protein degradation.

Methodology Outline:

-

Substrate Labeling: Fibronectin and gelatin are radiolabeled, typically with tritium (B154650) ([3H]).

-

Reaction Setup: Labeled substrate is incubated with the target MMP (MMP-3 for fibronectin, MMP-2 and MMP-9 for gelatin) in the presence of varying concentrations of this compound.

-

Separation: The reaction is stopped, and the intact substrate is separated from the cleaved, radiolabeled fragments, often using precipitation or chromatography methods.

-

Quantification: The radioactivity in the supernatant (containing the cleaved fragments) is measured using liquid scintillation counting.

-

Analysis: The concentration of this compound that inhibits 50% of the substrate cleavage is determined as the IC50.

Keratinocyte Migration Assay

This assay assesses the potential impact of the inhibitor on the re-epithelialization process of wound healing.

Methodology Outline:

-

Cell Culture: Human epidermal keratinocytes are cultured to confluence.

-

Wound Creation: A "scratch" or wound is created in the confluent cell monolayer.

-

Treatment: The cells are treated with MMP-3 selective concentrations of this compound.

-

Imaging: The rate of wound closure is monitored and imaged at regular intervals.

-

Analysis: The area of the wound is measured over time to determine the rate of cell migration. The results indicated that this compound had minimal effect on this process.[1]

In Vivo Pharmacokinetic Studies

Rat IV Administration:

-

Dosing: this compound (2 mg/kg) is administered intravenously to rats.[2]

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

Plasma Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

-

Parameter Calculation: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life.

Rabbit Topical Administration:

-

Wound Model: Dermal wounds are created on rabbits.

-

Topical Application: this compound is applied topically to the wounds.

-

Tissue Biopsy: Dermal tissue samples are collected from the wound site at different time points.

-

Tissue Analysis: The concentration of this compound in the dermal tissue is quantified.

-

Parameter Calculation: The tissue concentration-time data is used to determine the tissue residency half-life.

Ex Vivo MMP-3 Inhibition in a Chronic Dermal Ulcer Model

This model assesses the ability of topically applied this compound to inhibit MMP-3 activity in a relevant tissue environment.

Methodology Outline:

-

Model Induction: A model of chronic dermal ulcers is established in an animal model (e.g., rabbit).

-

Treatment: this compound is administered topically for a defined period (e.g., 6 days).[1][2]

-

Tissue Extraction: Biopsies of the ulcer tissue are taken.

-

Ex Vivo Analysis: The tissue is processed, and the activity of MMP-3 is measured using methods such as zymography or specific activity assays.

-

Outcome: The study demonstrated substantial inhibition of MMP-3 ex vivo following topical administration of this compound.[1][2]

Summary and Future Directions

References

In Vitro Characterization of UK-370106: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). This document details the compound's inhibitory activity, selectivity profile, and its effects on key cellular processes relevant to tissue remodeling and wound healing. Detailed experimental protocols and visual representations of associated signaling pathways are provided to facilitate further research and development.

Core Data Presentation

The inhibitory activity of this compound has been quantified against a panel of Matrix Metalloproteinases (MMPs), demonstrating high potency and selectivity for MMP-3 and MMP-12.

Table 1: Inhibitory Activity of this compound against various MMPs

| Target | IC50 (nM) | Selectivity vs. MMP-3 |

| MMP-3 | 23 | - |

| MMP-12 | 42 | ~2-fold |

| MMP-8 | 1750 | ~76-fold |

| MMP-13 | 2300 | ~100-fold |

| MMP-7 | 5800 | ~252-fold |

| MMP-9 | 30400 | >1200-fold |

| MMP-2 | 34200 | >1200-fold |

| MMP-1 | >27600 | >1200-fold |

| MMP-14 | 66900 | >1200-fold |

Data compiled from publicly available sources.[1]

Table 2: Functional Inhibitory Activity of this compound

| Assay | Target | IC50 (nM) |

| Fibronectin Cleavage | MMP-3 | 320 |

This demonstrates the ability of this compound to inhibit the enzymatic degradation of a key extracellular matrix protein by MMP-3.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.

MMP Inhibition Assay (Fluorometric)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-3 and MMP-12.

Materials:

-

Recombinant human MMP-3 and MMP-12 (active form)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Enzyme preparation: Dilute recombinant MMP-3 or MMP-12 in Assay Buffer to the desired working concentration.

-

Assay setup: To each well of a 96-well plate, add:

-

Assay Buffer

-

This compound dilution (or vehicle control)

-

MMP-3 or MMP-12 enzyme solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate addition: Add the fluorogenic MMP substrate to each well to initiate the reaction.

-

Kinetic measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

-

Data analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fibronectin Cleavage Assay

This assay assesses the ability of this compound to inhibit MMP-3-mediated degradation of fibronectin.

Materials:

-

Human plasma fibronectin

-

Recombinant human MMP-3 (active form)

-

This compound

-

Assay Buffer (as above)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Anti-fibronectin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Reaction setup: In a microcentrifuge tube, combine:

-

Fibronectin

-

MMP-3

-

This compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-24 hours).

-

Sample preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

SDS-PAGE and Western Blotting:

-

Separate the protein fragments by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against fibronectin.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Analyze the resulting bands to observe the degradation of intact fibronectin and the appearance of cleavage fragments. Compare the fragmentation pattern in the presence and absence of this compound to determine its inhibitory effect.

Keratinocyte Migration Assay (Scratch-Wound Assay)

This assay evaluates the effect of this compound on the migration of keratinocytes, a critical process in wound healing.

Materials:

-

Human keratinocytes (e.g., HaCaT cell line)

-

Keratinocyte growth medium

-

This compound

-

6-well plates

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Cell culture: Culture keratinocytes in 6-well plates until they form a confluent monolayer.

-

Scratch wound: Create a sterile scratch in the cell monolayer using a p200 pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing different concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.

-

Data analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition. Compare the migration rate of keratinocytes treated with this compound to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: MMP-3 signaling pathway and the inhibitory action of this compound.

Caption: Role of MMP-12 in wound healing and its inhibition by this compound.

Caption: General experimental workflow for in vitro characterization.

References

UK-370106 (CAS: 230961-21-4): A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective MMP-3/MMP-12 Inhibitor

This technical guide provides a comprehensive overview of UK-370106, a selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's biochemical properties, mechanism of action, and preclinical data.

Core Compound Specifications

This compound is a synthetic, non-peptidic small molecule inhibitor with the following chemical and physical properties:

| Property | Value |

| CAS Number | 230961-21-4[1][2][3][4] |

| Molecular Formula | C₃₅H₄₄N₂O₅[1][2][3][4] |

| Molecular Weight | 572.73 g/mol [1][2] |

| Purity | ≥95% (HPLC)[1][2] |

| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1][2] |

| Storage | Store at -20°C.[1][2] |

Mechanism of Action and Biological Activity

This compound is a potent and highly selective inhibitor of MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[1][2][5][6] Its inhibitory activity has been characterized against a panel of MMPs, demonstrating significant selectivity for MMP-3 and MMP-12 over other family members.

Inhibitory Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values of this compound against various MMPs are summarized below. This data highlights the compound's high affinity for MMP-3 and MMP-12.

| Target MMP | IC₅₀ (nM) | IC₅₀ (µM) |

| MMP-3 | 23[5][6] | 0.023[1][2] |

| MMP-12 | 42[5][6] | 0.042[1][2] |

| MMP-8 | 1750 | 1.75[1][2][5][7] |

| MMP-13 | 2300 | 2.3[1][2][5][7] |

| MMP-7 | 5800 | 5.8[1][2][5][7] |

| MMP-9 | 30400 | 30.4[1][2][5][7] |

| MMP-2 | 34200 | 34.2[1][2][5] |

| MMP-14 | 66900 | 66.9[1][2][5] |

This compound exhibits over 1200-fold higher potency against MMP-3 and MMP-12 compared to MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 100-fold greater potency than against MMP-13 and MMP-8.[5] The compound was found to be inactive (IC₅₀ > 100 µM) against the zinc metalloproteases PCP and TACE.[5]

Functional Effects

In functional assays, this compound potently inhibits the cleavage of [³H]-fibronectin by MMP-3 with an IC₅₀ of 320 nM.[1][5] However, it does not inhibit the cleavage of [³H]-gelatin by either MMP-2 or MMP-9 at concentrations up to 100 µM.[5] Notably, this compound has little effect on keratinocyte migration in vitro, a process where other MMPs play a role.[1][2][5][6] Furthermore, the compound is not cytotoxic and does not affect the proliferation of fibroblasts, keratinocytes, or endothelial cells at concentrations of 50-100 µM in vitro.[5]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and rabbits. Following intravenous administration in rats (2 mg/kg), this compound is cleared rapidly from plasma with a half-life of 23 minutes.[5][6] In contrast, after topical administration to dermal wounds in rabbits, the compound exhibits a much slower clearance from the dermal tissue, with a half-life of approximately 3 days.[5][6]

Preclinical Studies

In an ex vivo model of chronic dermal ulcers, topical administration of this compound for 6 days resulted in a substantial inhibition of MMP-3.[1][2][5][6] These findings suggest that this compound has the potential for the topical treatment of chronic dermal ulcers by selectively inhibiting MMP-3-mediated matrix degradation while not impairing cellular migration mediated by other MMPs.[6] Pfizer has identified this compound as a clinical candidate for this indication; however, it is currently in the preclinical stage of development.[6]

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the following outlines the likely methodologies based on the provided data.

MMP Inhibition Assay (General Protocol)

-

Enzyme Activation: Recombinant human MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in an appropriate assay buffer.

-

Assay Reaction: The activated MMP enzyme is incubated with a fluorescently labeled substrate in the presence of varying concentrations of this compound.

-

Data Acquisition: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Fibronectin Cleavage Assay

-

Substrate Labeling: Fibronectin is radiolabeled, for example, with tritium (B154650) ([³H]).

-

Enzyme Reaction: Activated MMP-3 is incubated with [³H]-fibronectin in the presence of different concentrations of this compound.

-

Analysis: The reaction products are separated by SDS-PAGE, and the cleavage of fibronectin is quantified by autoradiography or scintillation counting.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of fibronectin cleavage is determined.

Visualized Mechanisms and Workflows

Inhibitory Action of this compound

The following diagram illustrates the selective inhibitory effect of this compound on MMP-3 and MMP-12 and its downstream consequences.

Caption: Selective inhibition of MMP-3 and MMP-12 by this compound.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the general workflow for determining the IC₅₀ values of this compound against MMPs.